molecular formula C15H12N6O2 B15020556 4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B15020556
M. Wt: 308.29 g/mol
InChI Key: ZHOOKLKZVVOBLY-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that contains both benzimidazole and triazine rings. These types of compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-guanidinobenzimidazole with versatile benzaldehydes under specific conditions . The structures of the prepared compounds are confirmed using IR, 1H NMR spectroscopy, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its specific structure, which combines the properties of both benzimidazole and triazine rings. This combination enhances its pharmacological potential and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H12N6O2

Molecular Weight

308.29 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C15H12N6O2/c16-14-18-13(9-5-1-3-7-11(9)21(22)23)20-12-8-4-2-6-10(12)17-15(20)19-14/h1-8,13H,(H3,16,17,18,19)

InChI Key

ZHOOKLKZVVOBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)[N+](=O)[O-]

Origin of Product

United States

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